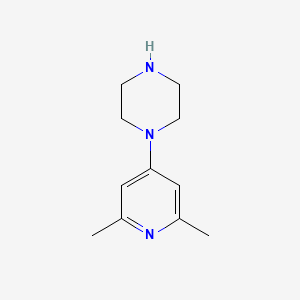

1-(2,6-二甲基吡啶-4-基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2,6-Dimethylpyridin-4-yl)piperazine” is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2,6-Dimethylpyridin-4-yl)piperazine”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “1-(2,6-Dimethylpyridin-4-yl)piperazine” is1S/C11H17N3/c1-9-7-11(8-10(2)13-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

科学研究应用

合成抗微生物剂

与“1-(2,6-二甲基吡啶-4-基)哌嗪”相关的衍生物的一个显著应用是在合成抗微生物剂方面。例如,合成了新型噻唑啉酮衍生物,并对其针对各种细菌和真菌的抗微生物活性进行了评估,展示了作为广谱抗微生物剂的潜力 (Patel et al., 2012)。

抗抽搐活性

从与“1-(2,6-二甲基吡啶-4-基)哌嗪”相关的结构合成的化合物已经进行了抗抽搐活性测试,其中一些在癫痫模型中显示出有效性。这表明了在开发癫痫和其他与抽搐有关的疾病治疗方面的潜在应用 (Kamiński et al., 2011)。

化学合成和生产

该化合物已被用作合成其他复杂分子的关键中间体,例如N-(2,6-二甲基苯基)-2-哌嗪-1-基乙酰胺。这突显了它在促进高效化学合成和生产过程中的作用 (Guillaume et al., 2003)。

生物筛选和分子对接

已合成“1-(2,6-二甲基吡啶-4-基)哌嗪”的衍生物,并对其进行了各种生物活性的筛选,包括抗菌、抗真菌和抗线虫活性。分子对接研究进一步阐明了这些化合物的潜在作用机制,为它们的治疗应用提供了见解 (Khan et al., 2019)。

对癌细胞系的抗增殖活性

合成了2-甲基-3-(2-哌嗪-1-基乙基)-吡啶并[1,2-a]嘧啶-4-酮衍生物,显示出对各种人类癌细胞系的抗增殖效果,表明这些化合物在癌症治疗中的潜力 (Mallesha et al., 2012)。

抗精神病潜力

围绕“1-(2,6-二甲基吡啶-4-基)哌嗪”的核心结构设计的某些类似物已经评估了它们的抗精神病潜力,突显了这种化学支架在开发治疗精神疾病方面的多功能性 (Bradbury et al., 2013)。

作用机制

Target of Action

Piperazine derivatives are known to interact with various receptors, including gaba receptors .

Mode of Action

Piperazine, a core structure in 1-(2,6-Dimethylpyridin-4-yl)piperazine, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . .

Biochemical Pathways

As a gaba receptor agonist, piperazine may influence the gabaergic system, which plays a crucial role in inhibitory neurotransmission .

Result of Action

As a gaba receptor agonist, it may cause hyperpolarization of nerve endings, resulting in certain physiological effects .

属性

IUPAC Name |

1-(2,6-dimethylpyridin-4-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-7-11(8-10(2)13-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCANMDDAARPKKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650820 |

Source

|

| Record name | 1-(2,6-Dimethylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166954-07-0 |

Source

|

| Record name | 1-(2,6-Dimethylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydrodicyclopenta[CD,FG]pyrene](/img/structure/B574255.png)

![[1,3]Oxazolo[2,3,4-cd]pyrrolizine](/img/structure/B574260.png)